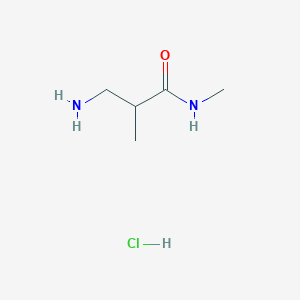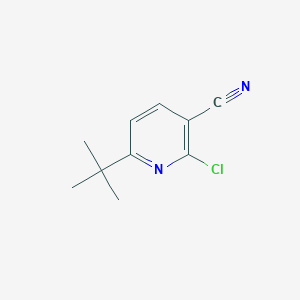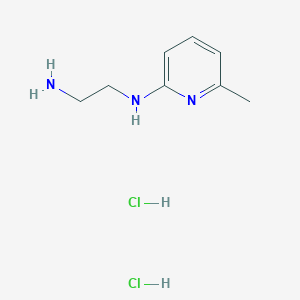
N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride
Übersicht
Beschreibung
N-(2-Aminoethyl)-6-methylpyridin-2-amine dihydrochloride is a chemical compound with the CAS Number: 72627-93-1 .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . An improved method for the synthesis of 1,2-ethanediamine, N, N’-bis (2-aminoethyl)-dihydrochloride has been reported . This method involves the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous system .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H11N3O.2ClH/c9-3-5-11-8 (12)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2, (H,11,12);2*1H .Chemical Reactions Analysis
The chemical reactions involving similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
2-Aminopyridines, including derivatives of N-(2-aminoethyl)-6-methylpyridin-2-amine, serve as key structural elements in the development of bioactive molecules. Their synthesis and the exploration of their chemical properties have been a focal point of research. For instance, reactions between dibromopyridines and amines have yielded 6-bromopyridine-2-amines, which are pivotal for subsequent C-C cross-coupling reactions. This has underscored the need for new methods in preparing 2-aminopyridines, highlighting their importance in synthetic chemistry for creating complex organic molecules (Bolliger, Oberholzer, & Frech, 2011).
Antihypertensive and Antibacterial Activity
Research on derivatives of 2-aminopyridines has also extended into pharmacological applications, with some studies exploring their antihypertensive and antibacterial properties. For example, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives demonstrated significant antihypertensive activity, offering a gradual and sustained blood pressure reduction in hypertensive rats (Bennett et al., 1981). Additionally, pyridonecarboxylic acids, closely related to the aminopyridine structure, showed promising antibacterial activity, suggesting the versatility of these compounds in medicinal chemistry (Egawa et al., 1984).
Material Science and Polymerization
Aminopyridines have also found applications in material science and polymerization processes. For example, the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, involving aminopyridines, leads to the synthesis of N-substituted nicotinamide-related compounds. These compounds are of potential biological importance, illustrating the compound's utility in creating materials and chemicals of industrial relevance (Takács, Jakab, Petz, & Kollár, 2007).
Structural and Mechanistic Studies
Structural and mechanistic studies of aminopyridines have contributed significantly to our understanding of chemical reactions and molecular interactions. For instance, the study of 2-amino-6-methylpyridinium 2,2,2-trichloroacetate revealed insights into amine-imine tautomerism and hydrogen bonding patterns, providing valuable information on the structural characteristics of aminopyridines and their interactions (Babu et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
N'-(6-methylpyridin-2-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-7-3-2-4-8(11-7)10-6-5-9;;/h2-4H,5-6,9H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPIEWLVLGRNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-6-methylpyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)



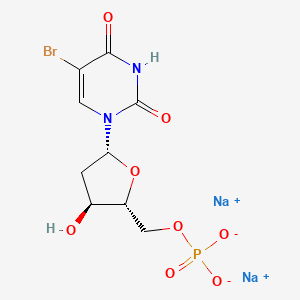


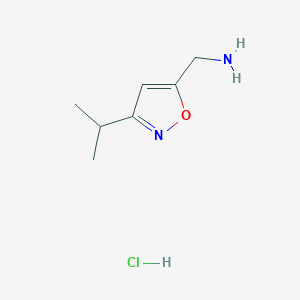
![5-Bromoimidazo[1,5-a]pyridine](/img/structure/B1524953.png)

